molecular formula C22H26FN3O6S B2964448 N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 872880-74-5

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2964448
CAS No.: 872880-74-5
M. Wt: 479.52
InChI Key: DLRGCSKEWJOVMI-UHFFFAOYSA-N
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Description

This compound is an oxalamide derivative featuring a 1,3-oxazinan ring substituted with a 4-fluorophenylsulfonyl group and a 2-methoxyphenethyl side chain.

Properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O6S/c1-31-19-6-3-2-5-16(19)11-12-24-21(27)22(28)25-15-20-26(13-4-14-32-20)33(29,30)18-9-7-17(23)8-10-18/h2-3,5-10,20H,4,11-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRGCSKEWJOVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure includes a fluorobenzene sulfonyl group, an oxazinan ring, and an oxalamide moiety, which contribute to its biological activity.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC21H24FN3O6S
Molecular Weight465.5 g/mol
CAS Number869071-77-2

The molecular structure facilitates various interactions with biological targets, making it a candidate for therapeutic applications.

Research indicates that compounds similar to this compound may act through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function.
  • Modulation of Receptor Activity : The oxazinan ring may influence receptor binding, altering cellular signaling pathways.

Biological Activity

Studies have shown that this compound exhibits promising biological activities, particularly in areas such as:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by modulating cytokine production.
  • Antitumor Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further investigation in oncology.
  • Neurological Impacts : The structure suggests possible interactions with neurotransmitter systems, warranting exploration in neuropharmacology.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Anti-inflammatory Effects : A derivative of the oxazinan class was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in IL-6 and TNF-alpha levels in treated cells compared to controls.
  • Antitumor Activity Assessment : A related compound was tested against breast cancer cell lines (MCF-7). The study reported an IC50 value of 15 µM, suggesting moderate efficacy and prompting further exploration into structure-activity relationships.

Research Findings

Recent findings from diverse studies emphasize the potential of this compound:

Study FocusFindings
Anti-inflammatory activityInhibition of IL-6 and TNF-alpha production
Antitumor effectsIC50 = 15 µM against MCF-7 cell lines
Neuropharmacological impactsPotential modulation of neurotransmitter systems

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues with Methoxyphenethyl Groups

N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17)
  • Structure : Differs by lacking the 1,3-oxazinan-sulfonyl core; instead, it has a simpler oxalamide backbone with methoxy groups on both aromatic termini.
  • Synthesis : Prepared via general oxalyl chloride coupling (35% yield) .
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18)
  • Structure : Replaces the 1,3-oxazinan-sulfonyl group with a 2-fluorophenyl substituent.
  • Synthesis : Higher yield (52%) due to fewer steric challenges in the absence of the sulfonyl-oxazinan motif .
  • Stability : Fluorine substitution may improve metabolic stability relative to the sulfonyl group, which could be prone to enzymatic reduction.

Sulfonamide/Sulfamoyl-Containing Oxalamides

N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (2)
  • Structure : Features a sulfamoyl group (SO2NH2) instead of the 4-fluorophenylsulfonyl moiety.
  • Synthesis : Synthesized via oxalyl chloride coupling (73% yield) with decomposition at 180°C .
  • Spectral Data : FTIR shows N-H stretches at 3317 cm⁻¹ and C=O at 1679 cm⁻¹, indicating hydrogen-bonding capacity distinct from the target compound’s sulfonyl group .
N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (3)
  • Structure : Para-methoxy substitution vs. ortho in Compound 2.
  • Properties : Similar decomposition temperature (180°C) but altered NMR shifts (δ3.81 for methoxy vs. δ3.82 in Compound 2), suggesting positional effects on electron distribution .

Complex Oxazinan/Oxazepan Derivatives

N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4,7-dioxo-1,3-oxazepan-3-yl)phenyl)-2-methyl-4,7-dioxo-1,3-oxazepan-3-yl)oxalamide (8)
  • Structure : Contains a 1,3-oxazepan ring system with multiple carbonyl groups, contrasting with the 1,3-oxazinan core in the target compound.
  • Synthesis : Higher yield (74%) due to symmetrical bis-functionalization .

Key Comparative Data Table

Compound Core Structure Key Substituents Yield (%) Melting Point/Decomposition (°C) Notable Spectral Features Reference
Target Compound 1,3-Oxazinan 4-Fluorophenylsulfonyl, 2-methoxyphenethyl N/A N/A Not reported in evidence N/A
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) Oxalamide Dual methoxyaryl 35 Not reported Simple ^1H/^13C NMR profile
N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (2) Oxalamide Sulfamoyl, 2-methoxy 73 180 (decomp.) FTIR: 1679 cm⁻¹ (C=O)
Compound 8 Bis-1,3-oxazepan Hydroxy-methoxyphenyl, dioxo 74 237–238 IR: 1730 cm⁻¹ (C=O), 3133 cm⁻¹ (N-H)

Discussion of Structural and Functional Divergences

  • Sulfonyl vs. Sulfamoyl Groups : The target’s 4-fluorophenylsulfonyl group may confer stronger electron-withdrawing effects and protease resistance compared to sulfamoyl groups in Compounds 2 and 3, which have hydrogen-bonding NH2 moieties .
  • 1,3-Oxazinan vs. Oxazepan Rings : The six-membered 1,3-oxazinan in the target compound likely offers greater conformational flexibility than the seven-membered oxazepan in Compound 8, impacting binding pocket accommodation .
  • Methoxy Positioning : Ortho-methoxy substitution (as in the target’s 2-methoxyphenethyl) can induce steric hindrance and alter π-π stacking compared to para-methoxy analogues like Compound 3 .

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